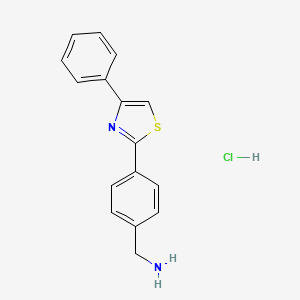

(4-(4-Phenylthiazol-2-yl)phenyl)methanamine hydrochloride

CAS No.: 1216262-97-3

Cat. No.: VC5866902

Molecular Formula: C16H15ClN2S

Molecular Weight: 302.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216262-97-3 |

|---|---|

| Molecular Formula | C16H15ClN2S |

| Molecular Weight | 302.82 |

| IUPAC Name | [4-(4-phenyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C16H14N2S.ClH/c17-10-12-6-8-14(9-7-12)16-18-15(11-19-16)13-4-2-1-3-5-13;/h1-9,11H,10,17H2;1H |

| Standard InChI Key | MQIVYSIPVORMJR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN.Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is [4-(4-phenyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride, reflecting its benzylamine core linked to a 4-phenylthiazol-2-yl substituent . The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the 4-position with a phenyl group, while the methanamine group is attached to the para position of the adjacent phenyl ring. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents .

The molecular structure is represented by the SMILES notation C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN.Cl, which encodes the connectivity of the phenyl-thiazole-phenyl-methanamine backbone and the chloride counterion . The three-dimensional conformation, accessible via PubChem’s interactive 3D model, reveals planar aromatic systems with rotational flexibility at the methanamine linkage .

Spectral and Computational Identifiers

Key spectral and computational identifiers include:

These descriptors facilitate precise compound identification in databases and experimental settings. The hydrogen bond donor and acceptor counts (2 and 3, respectively) and rotatable bond count (3) further inform its reactivity and pharmacokinetic potential .

Synthesis and Characterization

Synthetic Route and Reaction Conditions

The synthesis of (4-(4-phenylthiazol-2-yl)phenyl)methanamine hydrochloride involves the acid hydrolysis of -((4-phenylthiazol-2-yl)methyl)benzamide, as detailed in patent literature . The reaction proceeds under the following conditions:

| Parameter | Value |

|---|---|

| Reactant | -((4-phenylthiazol-2-yl)methyl)benzamide |

| Reagent | 6N HCl |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 100°C |

| Duration | 24 hours |

| Yield | 77% |

The hydrolysis cleaves the benzamide group, yielding the primary amine, which is subsequently protonated by HCl to form the hydrochloride salt .

Work-up and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the residue is dissolved in water. The aqueous phase is washed with ethyl acetate to remove non-polar impurities, adjusted to pH ∼9 with sodium bicarbonate, and extracted again with ethyl acetate . After brine washing and solvent evaporation, the product is obtained as an orange liquid, characterized by NMR and mass spectrometry .

Spectral Data

-

NMR (300 MHz, CDCl): δ 7.91–7.88 (m, 2H), 7.45–7.40 (m, 3H), 7.36–7.31 (m, 1H), 4.25 (br s, 2H), 3.79–3.75 (m, 1H), 3.68–3.63 (m, 1H) .

-

MS (ESI): m/z 191.2 ([M+H]), consistent with the free base’s molecular weight (190.06 Da) .

Physicochemical Properties

Computed and Experimental Data

The compound’s physicochemical profile, derived from experimental and computational analyses, is summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 302.8 g/mol | |

| Purity | 98% | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area | 67.2 Ų |

The high polar surface area suggests moderate membrane permeability, a critical factor in drug design . The hydrochloride salt form improves aqueous solubility, facilitating formulation in biological assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume